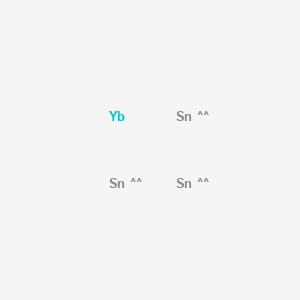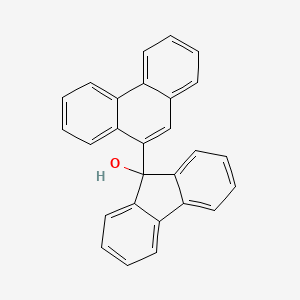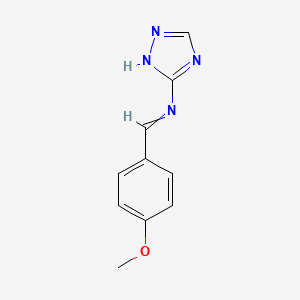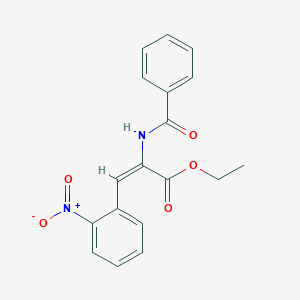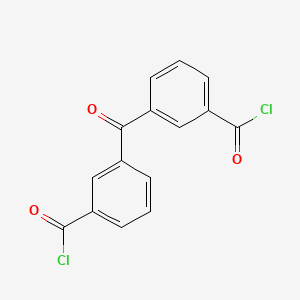
Bismuthine, (acetyloxy)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuthine, (acetyloxy)diphenyl- is an organobismuth compound characterized by the presence of bismuth, acetyl, and diphenyl groups. Organobismuth compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Bismuthine, (acetyloxy)diphenyl- is particularly interesting due to its potential use in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bismuthine, (acetyloxy)diphenyl- typically involves the reaction of bismuth trichloride with diphenylacetyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
BiCl3+3C6H5COCl→Bi(C6H5CO)3+3HCl
Industrial Production Methods
Industrial production of Bismuthine, (acetyloxy)diphenyl- may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Bismuthine, (acetyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of bismuth.
Substitution: The acetyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Bismuth(V) derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted organobismuth compounds.
科学研究应用
Bismuthine, (acetyloxy)diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bismuthine, (acetyloxy)diphenyl- involves its interaction with molecular targets through coordination chemistry. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Reactive oxygen species (ROS) generation: The compound can induce oxidative stress in biological systems.
相似化合物的比较
Similar Compounds
Triphenylbismuthine: Another organobismuth compound with similar chemical properties.
Bismuthinidene: A class of organobismuth compounds with a different structural framework.
属性
CAS 编号 |
4723-24-4 |
|---|---|
分子式 |
C14H13BiO2 |
分子量 |
422.23 g/mol |
IUPAC 名称 |
diphenylbismuthanyl acetate |
InChI |
InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1 |
InChI 键 |
GQDHGSXQYMVUJR-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


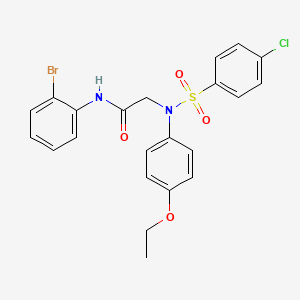
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
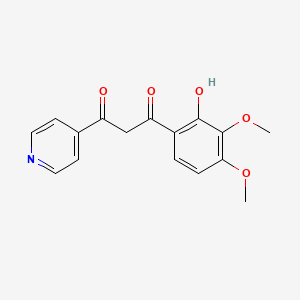
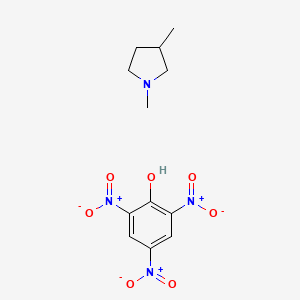
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
